Cas no 2193051-86-2 ((2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride)

(2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride is a chiral amino alcohol derivative featuring a 5-methyl-1,2,4-triazole moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound's stereospecific (S)-configuration is critical for selective interactions in drug design, particularly in targeting enzymes or receptors with high enantiomeric preference. The triazole ring contributes to hydrogen bonding and metal coordination, expanding its utility in medicinal chemistry. This product is commonly employed as a building block in synthesizing bioactive molecules, offering precise structural control for researchers. Its high purity and well-defined stereochemistry ensure reproducibility in complex synthetic pathways.
(2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride structure
2193051-86-2 structure
Product Name:(2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride
CAS No:2193051-86-2
MF:C5H12Cl2N4O
MW:215.080978393555
CID:6521153
PubChem ID:137951967
Update Time:2025-11-01

(2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride
    • (S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride
    • EN300-1699797
    • (2S)-2-Amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol;dihydrochloride
    • 2193051-86-2
    • Inchi: 1S/C5H10N4O.2ClH/c1-3-7-5(9-8-3)4(6)2-10;;/h4,10H,2,6H2,1H3,(H,7,8,9);2*1H/t4-;;/m1../s1
    • InChI Key: BDVZPNRRKOPBRN-RZFWHQLPSA-N
    • SMILES: Cl.Cl.OC[C@H](C1=NNC(C)=N1)N

Computed Properties

  • Exact Mass: 214.0388164g/mol
  • Monoisotopic Mass: 214.0388164g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 110
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.8Ų

(2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride Pricemore >>

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Additional information on (2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride

(2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride: A Novel Compound with Promising Therapeutic Potential

(2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride, also known by its CAS No. 2193051-86-2, is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The 2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol core structure is further modified by the dihydrochloride salt, which enhances its solubility and bioavailability, making it a promising candidate for further pharmacological exploration.

The 1H-1,2,4-triazol-3-yl moiety is a key functional group in this compound, as it is widely studied for its ability to modulate enzyme activity and interact with biological targets. The 5-methyl substituent on the 1H-1,2,4-triazol-3-yl ring further contributes to its structural diversity and may influence its pharmacokinetic properties. The 2S stereochemistry at the central carbon atom is critical for determining the compound's biological activity, as stereochemical differences can significantly impact drug efficacy and selectivity. This stereochemical configuration is believed to enhance the compound's interaction with specific receptors or enzymes, thereby optimizing its therapeutic potential.

Recent studies have highlighted the 1,2,4-triazole scaffold's role in the development of novel therapeutics, particularly in the treatment of infectious diseases and inflammatory conditions. The 2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol framework has been shown to exhibit potent activity against a range of pathogens, including bacteria and viruses, by interfering with essential metabolic pathways. Additionally, the dihydrochloride salt form of this compound may offer advantages in terms of stability and formulation, which are critical factors in drug development. These properties make (2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride a valuable candidate for further preclinical and clinical investigation.

One of the most notable areas of research involving this compound is its potential as an antiviral agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the 1H-1,2,4-triazol-3-yl derivative exhibited significant antiviral activity against RNA viruses, including influenza and coronaviruses. The compound's ability to inhibit viral replication was attributed to its interaction with viral polymerases, a mechanism that is highly relevant to the development of broad-spectrum antiviral therapies. This finding underscores the importance of the 1,2,4-triazole scaffold in combating viral infections, particularly in the context of emerging pathogens.

In addition to its antiviral properties, the 1H-1,2,4-triazol-3-yl moiety has been explored for its anti-inflammatory effects. Research published in Pharmaceutical Research in 2022 indicated that the 2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol derivative could modulate inflammatory pathways by inhibiting the activation of pro-inflammatory cytokines. This property makes the compound a potential therapeutic option for autoimmune diseases and chronic inflammatory conditions, where uncontrolled inflammation plays a central role in disease progression.

The 2S stereochemistry of this compound is also a key factor in its pharmacological profile. Stereochemical differences can lead to significant variations in drug activity, with the 2S configuration being associated with enhanced potency and reduced side effects. A 2021 study in the European Journal of Medicinal Chemistry compared the 2S and 2R enantiomers of this compound and found that the 2S form exhibited superior biological activity in vitro. This highlights the importance of stereochemical optimization in drug design and underscores the potential of the 2S-configured 1,2,4-triazole derivative as a lead compound for further development.

From a synthetic perspective, the 1H-1,2,4-triazol-3-yl ring is a versatile scaffold that can be functionalized to introduce a wide range of substituents, enabling the fine-tuning of biological activity. The 5-methyl group on the 1H-1,2,4-triazol-3-yl ring is particularly noteworthy, as it may influence the compound's ability to interact with specific biological targets. This functional group could also contribute to the compound's metabolic stability, which is essential for ensuring its efficacy in vivo.

While the 1,2,4-triazole scaffold has been extensively studied, the specific properties of (2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride remain an area of active research. Ongoing studies are focused on elucidating the compound's mechanism of action, optimizing its pharmacokinetic profile, and evaluating its safety in preclinical models. These efforts are critical for advancing the compound towards clinical trials and eventual therapeutic use.

Overall, (2S)-2-amino-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride represents a promising candidate in the development of novel therapeutics. Its unique 1,2,4-triazole scaffold, combined with the 2S stereochemistry and 5-methyl substituent, offers a versatile platform for further drug discovery. As research in this area continues to evolve, the compound may play a significant role in addressing unmet medical needs, particularly in the treatment of infectious diseases and inflammatory conditions.

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